![molecular formula C10H10O2 B580286 2-[3-(Oxiran-2-yl)phenyl]oxirane CAS No. 16832-59-0](/img/structure/B580286.png)
2-[3-(Oxiran-2-yl)phenyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[3-(Oxiran-2-yl)phenyl]oxirane can be synthesized through the reaction of m-phenylenediamine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the epoxy groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Oxiran-2-yl)phenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[3-(Oxiran-2-yl)phenyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(Oxiran-2-yl)phenyl]oxirane involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
p-Bis(epoxyethyl)benzene: Similar structure but with epoxy groups in the para position.
o-Bis(epoxyethyl)benzene: Epoxy groups in the ortho position.
Epoxyethylbenzene: Contains only one epoxyethyl group.
Uniqueness
2-[3-(Oxiran-2-yl)phenyl]oxirane is unique due to the positioning of its epoxy groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific applications where the orientation of functional groups is crucial.
Propiedades
Número CAS |
16832-59-0 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.188 |
Nombre IUPAC |
2-[3-(oxiran-2-yl)phenyl]oxirane |
InChI |
InChI=1S/C10H10O2/c1-2-7(9-5-11-9)4-8(3-1)10-6-12-10/h1-4,9-10H,5-6H2 |
Clave InChI |
MNJXNYZBVQJILF-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2=CC(=CC=C2)C3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


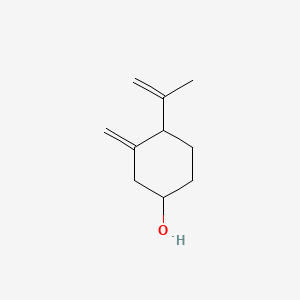
![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)
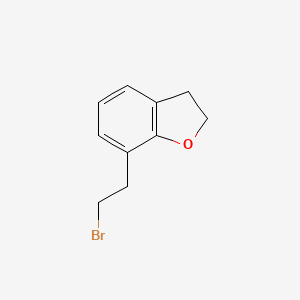
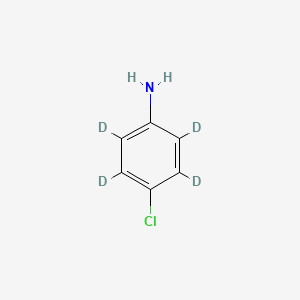
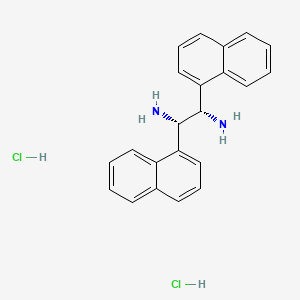
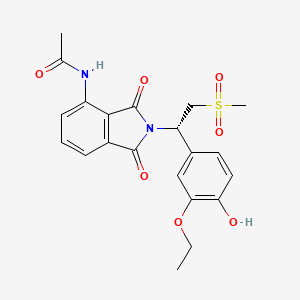
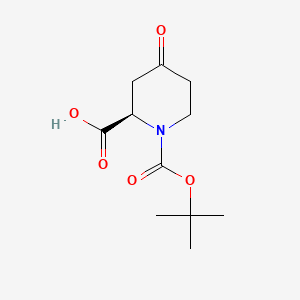
![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)

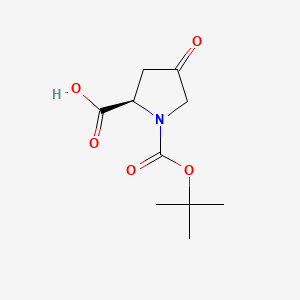
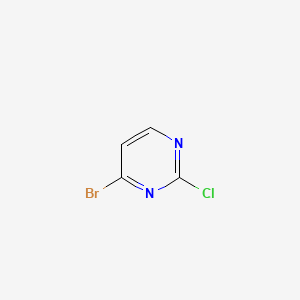
![L-LYSINE, [14C(U)]-](/img/new.no-structure.jpg)
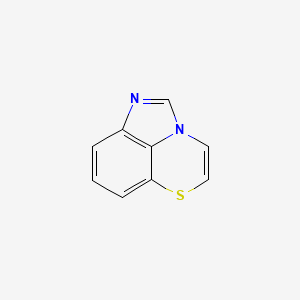
![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)
